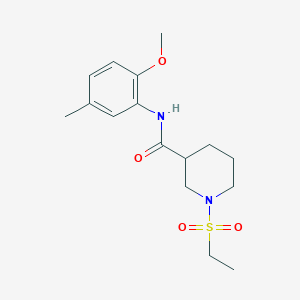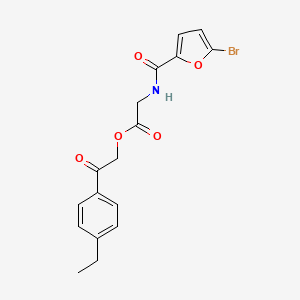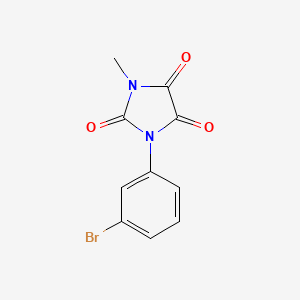![molecular formula C21H21N3O B4544771 2-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4544771.png)
2-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
説明
2-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as MPQC and is a member of the quinoline family of compounds. MPQC has been shown to have a range of potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of MPQC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, MPQC has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, MPQC may be able to slow or stop the growth of cancer cells and other abnormal cells in the body.
Biochemical and Physiological Effects:
MPQC has been shown to have a range of biochemical and physiological effects in the body. One of the most notable effects of this compound is its ability to inhibit the activity of tyrosine kinase, which can lead to a reduction in cell growth and proliferation. Additionally, MPQC has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the primary advantages of using MPQC in laboratory experiments is its potential as a therapeutic agent for a range of medical conditions. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer option for use in research studies. However, one of the limitations of using MPQC in laboratory experiments is its complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
将来の方向性
There are numerous potential directions for future research on MPQC. One area of research that has shown promise is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of MPQC and its potential applications in the treatment of various medical conditions. Finally, there is a need for more research on the safety and toxicity profile of this compound to ensure its suitability for use in clinical settings.
科学的研究の応用
MPQC has been the subject of numerous scientific studies due to its potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of pharmacology, where it has been shown to have potential as a therapeutic agent for a range of medical conditions. Specifically, MPQC has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
(2-methylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-15-19(18-9-5-6-10-20(18)22-16)21(25)24-13-11-23(12-14-24)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGLGHFYVVOUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4544705.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-nitrophenyl)acrylamide](/img/structure/B4544719.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4544724.png)


![1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4544745.png)
![1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4544754.png)
![4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B4544763.png)


![1-cyclopropyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4544781.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4544783.png)
![2-benzyl-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4544791.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4544800.png)
